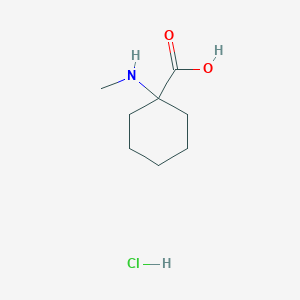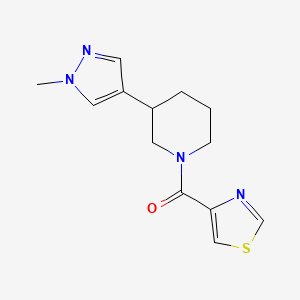![molecular formula C21H31N3O2 B2612062 N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide CAS No. 953249-09-7](/img/structure/B2612062.png)
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a cyclohexylethanediamide group
作用机制
The mode of action of such compounds typically involves binding to their target receptor, which can either activate or inhibit the receptor’s function, leading to various downstream effects. The specific biochemical pathways affected would depend on the identity of the target receptor and its role in cellular signaling .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure and the characteristics of the biological environment. For instance, properties like solubility and stability can influence a compound’s absorption and distribution, while factors like enzyme activity can affect its metabolism and excretion .
The compound’s action can result in various molecular and cellular effects, depending on the specific biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular function .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .
生化分析
Biochemical Properties
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide increases the levels of acetylcholine, enhancing cholinergic neurotransmission. Additionally, it interacts with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions highlight the compound’s potential in influencing neurotransmission and cellular signaling pathways.
Cellular Effects
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide has been observed to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive functions . In cancer cells, the compound’s interaction with sigma receptors has been linked to antiproliferative effects, suggesting its potential as an anticancer agent . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating enzyme activity and receptor interactions.
Molecular Mechanism
The molecular mechanism of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with sigma receptors, which are known to modulate ion channels and intracellular calcium levels . These interactions result in enhanced cholinergic neurotransmission and potential antiproliferative effects in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on acetylcholinesterase and sigma receptors . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained increases in acetylcholine levels and continuous modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic neurotransmission without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide is involved in several metabolic pathways. The compound undergoes biotransformation through hydroxylation and N-dealkylation, resulting in the formation of various metabolites . These metabolic reactions are catalyzed by cytochrome P450 enzymes, which play a crucial role in the compound’s metabolism and elimination from the body . The interactions with these enzymes can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics.
Transport and Distribution
The transport and distribution of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexyloxalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and can be found in close proximity to its target enzymes and receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide typically involves the reaction of 1-benzylpiperidin-4-ylmethylamine with cyclohexylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of specific atoms or groups with the nucleophile.
科学研究应用
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
相似化合物的比较
Similar Compounds
- N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development. Additionally, its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOYXRGGNSFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)



![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)


![2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide](/img/structure/B2611996.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)

